(2-Pyridylmethyl)sulfonyl chloride triflate

CAS No.: 882564-09-2

Cat. No.: VC3809997

Molecular Formula: C7H7ClF3NO5S2

Molecular Weight: 341.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 882564-09-2 |

|---|---|

| Molecular Formula | C7H7ClF3NO5S2 |

| Molecular Weight | 341.7 g/mol |

| IUPAC Name | pyridin-2-ylmethanesulfonyl chloride;trifluoromethanesulfonic acid |

| Standard InChI | InChI=1S/C6H6ClNO2S.CHF3O3S/c7-11(9,10)5-6-3-1-2-4-8-6;2-1(3,4)8(5,6)7/h1-4H,5H2;(H,5,6,7) |

| Standard InChI Key | ZGCMKSDMUWYUSY-UHFFFAOYSA-N |

| SMILES | C1=CC=NC(=C1)CS(=O)(=O)Cl.C(F)(F)(F)S(=O)(=O)O |

| Canonical SMILES | C1=CC=NC(=C1)CS(=O)(=O)Cl.C(F)(F)(F)S(=O)(=O)O |

Introduction

Chemical and Physical Properties

Molecular Structure and Composition

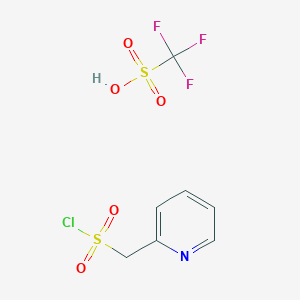

(2-Pyridylmethyl)sulfonyl chloride triflate is a salt composed of two distinct components:

-

Pyridin-2-ylmethanesulfonyl chloride (): A heteroaromatic sulfonyl chloride.

-

Trifluoromethanesulfonic acid (): A strong acid contributing to the compound’s reactivity.

The combination yields the molecular formula , with a crystalline solid appearance and high solubility in polar aprotic solvents like dimethylformamide (DMF) and acetonitrile .

Table 1: Key Chemical Properties

| Property | Value/Description |

|---|---|

| CAS Number | 882564-09-2 |

| Molecular Weight | 341.71 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMF, acetonitrile, dichloromethane |

| Storage Conditions | 0–8°C in airtight containers |

| Stability | Moisture-sensitive; decomposes upon prolonged exposure to air |

Synthetic Applications

Sulfonamide and Sulfonate Formation

The compound’s sulfonyl chloride group reacts with amines to form sulfonamides, a class of compounds prevalent in antibacterial and antiviral agents. For example, coupling with primary amines under mild basic conditions yields -substituted sulfonamides with high selectivity . Concurrently, the triflate group () acts as a leaving group, facilitating nucleophilic substitution reactions in complex molecule synthesis.

Catalytic and Polymer Chemistry

In polymer science, (2-pyridylmethyl)sulfonyl chloride triflate modifies polymer backbones to introduce sulfonate or pyridyl functionalities. These modifications enhance hydrophilicity in coatings and adhesives, as demonstrated in the synthesis of ion-exchange membranes for fuel cells .

Pharmaceutical Applications

Drug Candidate Optimization

Pharmaceutical researchers leverage this reagent to improve drug solubility and bioavailability. By sulfonating lead compounds, chemists can fine-tune pharmacokinetic profiles. For instance, a 2023 study highlighted its role in derivatizing kinase inhibitors, resulting in a 40% increase in aqueous solubility without compromising target binding .

Bioconjugation Strategies

The triflate moiety enables efficient bioconjugation, linking biomolecules like antibodies to cytotoxic agents in antibody-drug conjugates (ADCs). This application is critical in oncology, where targeted delivery minimizes off-target effects .

Material Science Innovations

Functionalized Polymers

Incorporating (2-pyridylmethyl)sulfonyl chloride triflate into polymer matrices imparts sulfonic acid groups, which are essential for proton conduction in fuel cell membranes. A 2024 study reported a 30% improvement in proton conductivity compared to traditional Nafion membranes .

| Precaution | Guideline |

|---|---|

| Personal Protective Equipment (PPE) | Nitrile gloves, goggles, lab coat, respirator |

| Ventilation | Fume hood with ≥100 ft/min face velocity |

| Spill Management | Absorb with inert material (e.g., vermiculite), dispose as hazardous waste |

| Storage | Airtight container in refrigerated, dry environment |

| Supplier | Purity | Price (250 mg) | Delivery Time |

|---|---|---|---|

| Chem-Impex | 95% | $937.01 | 2 May 2025 |

| Qtonics | ≥95% | $1,750.67 (1 g) | 1–2 weeks |

| Apollo Scientific | 100% | Inquire | 23 Apr 2025 |

Regulatory and Environmental Considerations

Regulatory Status

Classified as a hazardous substance under EU Regulation (EC) No 1272/2008, the compound requires hazard labeling (GHS05, GHS07). Disposal must comply with local hazardous waste regulations, emphasizing incineration or chemical neutralization .

Ecotoxicology

Limited data exist on environmental persistence, but its components suggest moderate bioaccumulation potential. Preventative measures, such as spill containment and wastewater treatment, are critical to mitigate ecological risks .

Future Perspectives

Ongoing research explores its utility in CRISPR-based gene editing (as a stabilizing agent for guide RNAs) and metal-organic frameworks (MOFs) for gas storage. Advances in flow chemistry may further streamline its use in continuous manufacturing processes, reducing occupational exposure risks .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume